L-Proline, 1-ethyl-5-oxo-

Description

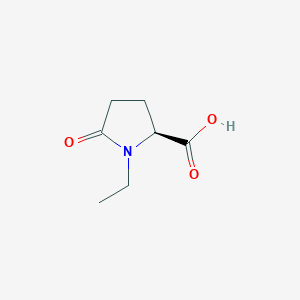

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(2S)-1-ethyl-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H11NO3/c1-2-8-5(7(10)11)3-4-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1 |

InChI Key |

AGWPBFFUIGQGJG-YFKPBYRVSA-N |

SMILES |

CCN1C(CCC1=O)C(=O)O |

Isomeric SMILES |

CCN1[C@@H](CCC1=O)C(=O)O |

Canonical SMILES |

CCN1C(CCC1=O)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies for N Substituted 5 Oxo L Proline Derivatives

Strategies for Pyrrolidone Ring Construction

The foundational step in synthesizing many N-substituted derivatives is the formation of the 5-oxo-L-proline (also known as L-pyroglutamic acid) ring. This can be achieved either by building the ring from a linear molecule or by chemically modifying an existing pyroglutamate (B8496135) structure.

The most common and direct method for constructing the 5-oxo-L-proline ring is through the intramolecular cyclization of L-glutamic acid. researchgate.net This reaction involves a dehydration process where the γ-carboxylic acid group and the α-amino group of glutamic acid react to form a stable five-membered lactam. The process is typically induced by heating, often in a high-boiling solvent or neat, to drive off water and promote ring closure. This method is highly efficient for producing L-pyroglutamic acid, which serves as the primary precursor for subsequent N-substitution reactions. researchgate.net The stereocenter at the α-carbon of L-glutamic acid is generally retained during this process, yielding the optically pure L-enantiomer of 5-oxo-proline.

| Precursor | Product | Reaction Type | Key Condition |

| L-Glutamic Acid | L-Pyroglutamic Acid (5-Oxo-L-proline) | Intramolecular Dehydration/Lactamization | Thermal (Heating) |

This table outlines the primary cyclization approach to form the 5-oxo-L-proline core structure.

Other synthetic strategies for forming pyrrolidone rings from acyclic precursors include 1,3-dipolar cycloadditions and various aminocyclization reactions, which offer pathways to more complex, substituted pyrrolidines. nih.gov

Once the 5-oxo-L-proline scaffold is obtained, it can be chemically modified to facilitate further reactions. A common derivatization is the esterification of the carboxylic acid group. Converting L-pyroglutamic acid to its corresponding methyl or ethyl ester (e.g., ethyl L-pyroglutamate) is often a prerequisite for efficient N-alkylation. This esterification protects the carboxyl group, preventing it from interfering with the subsequent introduction of a substituent on the nitrogen atom and often improves the solubility of the compound in organic solvents used for N-alkylation reactions.

N-Alkylation and Specific N-Derivatization Techniques

With the 5-oxo-L-proline core established, the next step toward synthesizing compounds like 1-ethyl-5-oxo-L-proline is the introduction of a substituent at the N1 position.

The introduction of an ethyl group onto the nitrogen atom of the 5-oxo-L-proline ring is typically achieved through a nucleophilic substitution reaction. In this process, the nitrogen atom of the lactam is first deprotonated with a suitable base to form a nucleophilic amide anion. This anion then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, to form the N-ethyl bond.

The reaction is commonly performed on an esterified derivative of 5-oxo-L-proline to avoid side reactions at the carboxylic acid. The choice of base is critical and can range from strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to milder bases such as potassium carbonate (K₂CO₃) under phase-transfer conditions.

| Starting Material | Base | Ethylating Agent | Solvent | Product |

| Ethyl L-pyroglutamate | Sodium Hydride (NaH) | Ethyl Iodide (C₂H₅I) | Tetrahydrofuran (THF) | Ethyl 1-ethyl-5-oxo-L-prolinate |

| Methyl L-pyroglutamate | Potassium Carbonate (K₂CO₃) | Ethyl Bromide (C₂H₅Br) | Acetonitrile (CH₃CN) | Methyl 1-ethyl-5-oxo-L-prolinate |

| L-Pyroglutamic Acid | Sodium Hydroxide (NaOH) | Diethyl Sulfate ((C₂H₅)₂SO₄) | Water/Toluene (Phase Transfer) | 1-Ethyl-5-oxo-L-proline |

This table presents representative conditions for the N-ethylation of L-pyroglutamate derivatives to produce precursors for or the final compound L-Proline, 1-ethyl-5-oxo-.

Following N-ethylation of the ester, a final hydrolysis step is required to convert the ester back to a carboxylic acid, yielding the target compound, 1-ethyl-5-oxo-L-proline.

Advanced Stereoselective Synthetic Approaches

While the classical pathway starting from L-glutamic acid is robust, more advanced methods for synthesizing chiral pyrrolidine (B122466) derivatives are continuously being developed. mdpi.com These approaches aim to provide greater efficiency, versatility, and stereocontrol. For the synthesis of N-substituted 5-oxo-L-proline derivatives, advanced strategies could include:

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes such as 5-oxoprolinase, which naturally converts 5-oxo-L-proline to L-glutamate, demonstrate the specific enzymatic recognition of this scaffold. nih.gov While this specific enzyme operates in the reverse direction, the potential for engineered enzymes to catalyze the stereoselective synthesis or derivatization of 5-oxo-proline derivatives is an area of active research.

Asymmetric Catalysis: For syntheses that build the ring from achiral precursors, asymmetric catalysis provides a route to enantiomerically enriched products. Methods such as organocatalyzed Michael additions followed by cyclization can be employed to construct highly functionalized and optically active pyrrolidone rings.

Multi-component Reactions: Strategies that combine several reactants in a single step to form the desired N-substituted pyrrolidone core can offer improved atom economy and efficiency over traditional multi-step syntheses.

These advanced methods provide powerful alternatives for accessing complex and stereochemically pure N-substituted 5-oxo-L-proline derivatives for various applications in research and industry.

Enantioselective Synthesis and Chiral Control Strategies

Enantioselective synthesis of N-substituted 5-oxo-L-proline derivatives involves the introduction of a substituent at the nitrogen atom in a manner that selectively produces one enantiomer over the other. This is particularly relevant when the N-substituent itself contains a chiral center. While direct enantioselective N-alkylation of the pyroglutamate ring is challenging, several strategies can be employed to achieve high levels of enantioselectivity. These strategies often involve the use of chiral auxiliaries, chiral catalysts, or biocatalysis.

One of the prominent methods for achieving enantioselective alkylation is through the use of chiral phase-transfer catalysts (PTCs). These catalysts facilitate the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs, and they do so in a stereocontrolled manner. While much of the research on chiral PTCs has focused on the asymmetric alkylation of glycine (B1666218) derivatives to produce unnatural amino acids, the principles can be extended to the N-alkylation of pyroglutamates. nih.govaustinpublishinggroup.com For the synthesis of L-proline, 1-ethyl-5-oxo-, a hypothetical approach would involve the deprotonation of L-pyroglutamic acid ester to form the corresponding anion, which is then subjected to ethylation using an ethylating agent in the presence of a chiral phase-transfer catalyst. The catalyst, often derived from cinchona alkaloids or possessing a rigid chiral backbone, would create a chiral environment around the pyroglutamate anion, directing the approach of the ethylating agent to one face of the molecule, thus leading to an excess of one enantiomer. nih.gov

The effectiveness of such a catalytic system is highly dependent on the structure of the catalyst, the solvent, the base, and the reaction temperature. Below is a conceptual data table illustrating the potential outcomes of such a reaction based on literature for similar transformations.

Table 1: Conceptual Enantioselective N-Ethylation of a Pyroglutamate Ester using Chiral Phase-Transfer Catalysis

| Entry | Chiral Catalyst | Solvent | Base | Temperature (°C) | Enantiomeric Excess (ee, %) |

| 1 | (S)-N-benzylcinchonidinium bromide | Toluene/H₂O | 50% aq. KOH | 0 | >90 |

| 2 | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CH₂Cl₂/H₂O | Cs₂CO₃ | 25 | 85-95 |

| 3 | (R,R)-N,N'-Bis(3,5-bis(trifluoromethyl)benzyl)-1,2-diphenylethanediamine-N,N'-dioxide-derived ammonium (B1175870) salt | Toluene | K₂CO₃ | -20 | >95 |

Note: This data is illustrative and based on the application of chiral phase-transfer catalysis to analogous systems.

Another powerful strategy for enantioselective synthesis is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of a chiral N-substituted pyroglutamate, one could envision a strategy where a chiral group is first attached to the nitrogen atom of the pyroglutamate. This chiral auxiliary would then direct the diastereoselective introduction of the ethyl group at another position, or the synthesis could involve a chiral starting material that already contains the desired stereochemistry. While this approach is more commonly used for C-C bond formation, the principle of using a chiral auxiliary to control stereochemistry is a fundamental concept in asymmetric synthesis. nih.gov

Diastereoselective Synthesis Techniques

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule that has multiple stereocenters. In the context of L-proline, 1-ethyl-5-oxo-, if a substituent were to be introduced at another position on the pyroglutamate ring, the inherent chirality at C-2 would influence the stereochemical outcome of the reaction, leading to a diastereomeric mixture. Diastereoselective synthesis techniques are employed to control this outcome and favor the formation of one diastereomer.

A common approach to diastereoselective synthesis is substrate-controlled synthesis, where the existing chiral center in the starting material directs the stereochemistry of the newly formed stereocenter. For N-substituted pyroglutamates, the stereocenter at C-2 can influence the outcome of reactions at other positions on the ring, such as C-3, C-4, or C-5.

For instance, the alkylation of pyroglutamate ester enolates has been shown to proceed with varying degrees of diastereoselectivity. rsc.org The enolate can be formed by treating an N-protected pyroglutamate ester with a strong base like lithium diisopropylamide (LDA). The subsequent reaction with an electrophile, such as an alkyl halide, can lead to the formation of two diastereomers. The ratio of these diastereomers is influenced by factors such as the nature of the N-protecting group, the ester group, the electrophile, and the reaction conditions. The stereoselectivity is often explained by the steric hindrance imposed by the substituents on the pyroglutamate ring, which directs the incoming electrophile to the less hindered face of the enolate.

A hypothetical example of a diastereoselective reaction on a derivative of L-proline, 1-ethyl-5-oxo- is presented in the table below. This table illustrates the diastereoselective alkylation at the C-4 position of a 1-ethyl-5-oxo-L-proline ester.

Table 2: Conceptual Diastereoselective C-4 Alkylation of a 1-Ethyl-5-oxo-L-proline Ester

| Entry | Electrophile (R-X) | Base | Additive | Diastereomeric Ratio (trans:cis) |

| 1 | CH₃I | LDA | HMPA | 90:10 |

| 2 | BnBr | LHMDS | None | 85:15 |

| 3 | Allyl Bromide | KHMDS | 18-crown-6 | 95:5 |

Note: This data is illustrative and based on general principles of diastereoselective alkylation of pyroglutamate derivatives. The 'trans' and 'cis' descriptors refer to the relative stereochemistry between the C-2 ester group and the newly introduced C-4 substituent.

Furthermore, radical additions to α-methylene-γ-lactams derived from pyroglutamic acid have also been shown to proceed with high diastereoselectivity. nih.gov This method allows for the introduction of a variety of substituents at the α-position to the carbonyl group. The stereochemical outcome of the radical addition can be controlled by the choice of radical initiator and reaction conditions, providing access to either the cis or trans diastereomer.

Chemical Reactivity and Transformational Studies of N Substituted 5 Oxo L Proline Derivatives

Functional Group Interconversions and Derivatization at Peripheral Sites

The structure of L-Proline, 1-ethyl-5-oxo- features two primary sites for derivatization: the N-alkyl substituent and the carbon backbone of the pyrrolidone ring.

The introduction of the N-ethyl group is a key derivatization, as N-alkylation of the parent 5-oxo-L-proline (pyroglutamic acid) significantly alters its properties. N-alkylation in amino acids and their derivatives is a known strategy to enhance lipophilicity, which can improve membrane permeability and bioavailability in drug candidates. monash.edu While the nitrogen in the pyroglutamate (B8496135) lactam is noted for its low reactivity, N-alkylation can be achieved under specific conditions. thieme-connect.de For instance, N-methylation of related pyroglutamate structures has been accomplished using reagents like methyl iodide in the presence of a base such as sodium bicarbonate or lithium bis(trimethylsilyl)amide (LiHMDS). mdpi.com

Derivatization can also occur at the C3 and C4 positions of the pyrrolidone ring. These positions can be functionalized to introduce a wide array of chemical diversity. One common strategy involves the Michael addition to an unsaturated precursor, which can then be cyclized to form the substituted pyrrolidone ring. acs.org Another approach is the direct aldol (B89426) reaction of a pyroglutamate lactam lithium enolate to introduce substituents at the C4 position. acs.org

| Reaction Type | Reagents & Conditions | Site of Derivatization | Outcome | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl Iodide (MeI), NaHCO3, DMF, 50 °C | N-1 | Forms N-methyl-5-oxo-L-proline derivative | mdpi.com |

| N-Alkylation | Methyl Iodide (MeI), LiHMDS, DMF, 0 °C to r.t. | N-1 | Forms N-methyl-5-oxo-L-proline derivative | mdpi.com |

| Aldol Reaction | Lithium enolate of pyroglutamate lactam, Et2O·BF3 | C-4 | Introduction of various substituents at the C4 position | acs.org |

Reactivity Profiles of the Pyrrolidone Ring System

The pyrrolidone ring, a five-membered lactam, is the core of L-Proline, 1-ethyl-5-oxo-. Its reactivity is defined by the stability of the cyclic amide and its conformational properties.

The pyrrolidine (B122466) ring is not planar and exhibits a phenomenon known as "pseudorotation". nih.gov X-ray crystallography studies of a related compound, N-Boc-5-oxo-L-proline ethyl ester, show that the pyrrolidine ring adopts a twisted (³T₂) conformation. nih.govnih.gov The specific conformation can be influenced by substituents on the ring, which in turn can affect the molecule's biological activity by altering how it fits into a protein's binding site. nih.gov

The lactam bond of the pyrrolidone ring is generally stable but can be cleaved under certain conditions.

Enzymatic Cleavage : In biological systems, the γ-glutamyl cycle involves the enzyme 5-oxoprolinase, which catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.gov This reaction represents a hydrolytic ring-opening of the lactam. nih.gov

Chemical Cleavage : Peptides containing internal pyroglutamyl residues are sensitive to hydrolysis at pH 8, which can cleave the peptide chain. thieme-connect.de The parent compound, pyroglutamic acid, is formed by the acid-catalyzed cyclization and dehydration of glutamic acid. thieme-connect.dewikipedia.org This reaction is reversible, indicating that the ring can be opened under acidic conditions.

| Reaction Type | Conditions | Description | Reference |

|---|---|---|---|

| Ring Conformation | Solid State (X-ray) | Adopts a non-planar, twisted conformation (3T2 in an N-Boc analogue). nih.govnih.gov | nih.govnih.gov |

| Enzymatic Ring Opening | 5-oxoprolinase, ATP, Mg++, K+ | The lactam is hydrolyzed to form L-glutamate. nih.gov | nih.gov |

| Chemical Ring Formation (Reverse Reaction) | Acid-catalyzed heating of glutamic acid | Intramolecular cyclization with loss of water forms the 5-oxo-proline ring. thieme-connect.dewikipedia.org | thieme-connect.dewikipedia.org |

Chemical Modifications at the Carboxyl Moiety (e.g., Esterification, Amidation)

The carboxyl group at the C2 position of L-Proline, 1-ethyl-5-oxo- is a versatile handle for a range of chemical transformations, most notably esterification and amidation.

Esterification is the conversion of the carboxylic acid to an ester. This is a common modification used to protect the carboxyl group during further synthetic steps or to increase the volatility of the compound for analytical techniques like gas chromatography. For example, 5-oxo-proline can be converted to its ethyl ester. nih.gov The synthesis of L-proline ethyl ester itself can be achieved by reacting L-proline with ethanol, although direct acid catalysis can be complicated by salt formation with the amino acid's nitrogen. stackexchange.com

Amidation involves the reaction of the carboxyl group with an amine to form an amide bond. This is a fundamental reaction in peptide synthesis. The carboxyl group of an N-protected pyroglutamic acid can be activated, for example with carbonyldiimidazole (CDI), and subsequently reacted with an amine to yield the corresponding amide. mdpi.com This allows for the incorporation of the N-ethyl-5-oxo-L-proline moiety into larger peptide-like structures.

| Reaction Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Ethanol (EtOH), Acid catalyst | Ethyl ester of 5-oxo-L-proline | nih.gov |

| Amidation | 1. Carbonyldiimidazole (CDI) 2. Amine (R-NH2) | 5-Oxo-L-proline amide | mdpi.com |

| Amide Coupling (Peptide Synthesis) | Dicyclohexylcarbodiimide (DCC), Triethylamine (Et3N) | Peptide bond formation with an amino acid ester | prepchem.com |

Applications in Advanced Organic Synthesis

Role as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of L-proline and its derivatives, including N-substituted pyroglutamates, makes them effective chiral auxiliaries for a variety of asymmetric transformations.

Mechanistic Understanding of Stereocontrol in Chiral Auxiliary Applications

The stereocontrol exerted by N-substituted pyroglutamate (B8496135) auxiliaries stems from the rigid conformational constraints imposed by the bicyclic lactam structure. The N-substituent, such as the ethyl group in L-Proline, 1-ethyl-5-oxo-, plays a crucial role in influencing the steric environment around the reactive center. This steric hindrance directs the approach of incoming reagents from the less hindered face of the molecule, thereby controlling the formation of a specific stereoisomer.

In the case of enolate alkylation, for instance, the N-acyl group of a pyroglutamate auxiliary can chelate to a metal cation (e.g., Li⁺), creating a rigid enolate structure. The N-substituent then shields one face of the enolate, forcing the electrophile to attack from the opposite face, leading to high diastereoselectivity. The specific geometry of the transition state, which is influenced by the nature of the N-substituent, the solvent, and the metal counterion, ultimately determines the stereochemical outcome.

Utility in Asymmetric C-C Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Michael)

N-substituted pyroglutamates have demonstrated utility as chiral auxiliaries in fundamental carbon-carbon bond-forming reactions, which are vital for the construction of complex organic molecules.

Aldol Reactions: In asymmetric aldol reactions, chiral auxiliaries derived from pyroglutamic acid can be used to control the stereochemistry of the newly formed stereocenters. For example, N-Boc-pyroglutamate has been employed in stereoselective double alkylation reactions, indicating the potential for precise stereocontrol in related C-C bond formations. While specific data for the N-ethyl derivative is not readily available, the principles of steric shielding by the N-substituent would apply.

Mannich Reactions: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. The use of chiral auxiliaries derived from proline and its analogs is a well-established strategy for controlling the stereoselectivity of this reaction. The N-substituent on the pyroglutamate ring would influence the facial selectivity of the enolate or enamine addition to the imine, thereby determining the configuration of the product.

Michael Reactions: Asymmetric Michael additions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be effectively controlled using chiral auxiliaries. For instance, the enantioselective synthesis of α-substituted pyroglutamates has been achieved through a cyclopropenimine-catalyzed Michael addition of amino ester imines, yielding enantioselectivities of up to 94%. beilstein-journals.org This demonstrates the potential of the pyroglutamate scaffold in directing stereoselective conjugate additions.

| Reaction Type | Chiral Auxiliary Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |

| Alkylation | N-Boc-pyroglutamate | High d.r. (specific values vary with substrate) |

| Michael Addition | Cyclopropenimine catalyst with pyroglutamate precursor | up to 94% ee |

Catalytic Applications in Heterocycle Synthesis (e.g., Pyrans, Thiopyrans, Dihydropyridines)

While the primary role of N-substituted pyroglutamates is often as a stoichiometric chiral auxiliary, derivatives of L-proline are also extensively used as catalysts in the synthesis of heterocyclic compounds. The development of bifunctional N-heterocyclic carbenes (NHCs) derived from L-pyroglutamic acid highlights the catalytic potential of this scaffold. acs.org These catalysts, bearing a free hydroxyl group, can engage in hydrogen bonding interactions, enhancing their catalytic activity and stereochemical control in reactions such as cycloadditions to form various heterocycles. Although direct catalytic applications of L-Proline, 1-ethyl-5-oxo- in the synthesis of pyrans, thiopyrans, or dihydropyridines are not well-documented, the principles of organocatalysis using proline derivatives suggest its potential in such transformations.

Organocatalytic Applications of N-Substituted Proline Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. L-proline and its derivatives are among the most successful classes of organocatalysts.

Design Principles for N-Substituted Proline Organocatalysts

The design of effective N-substituted proline organocatalysts is guided by several key principles aimed at enhancing their reactivity and selectivity compared to unmodified L-proline.

Modulation of Steric Hindrance: The N-substituent can be varied to create a specific steric environment around the catalytic site. This allows for fine-tuning of the catalyst to achieve high stereoselectivity for a particular reaction.

Electronic Effects: The electronic properties of the N-substituent can influence the nucleophilicity and basicity of the proline nitrogen, thereby affecting the catalytic cycle. Electron-withdrawing groups can increase the acidity of the carboxylic acid proton (in proline), while electron-donating groups can enhance the nucleophilicity of the nitrogen.

Introduction of Additional Functional Groups: N-substituents can incorporate additional functional groups that can participate in the catalytic process, for example, through hydrogen bonding or other non-covalent interactions. This can lead to bifunctional catalysts with enhanced activity and selectivity. For instance, the development of proline-derived silanols combines the basicity of the pyrrolidine (B122466) with an acidic tetrazole and a silanol moiety to create a multifunctional organocatalyst.

Enantioselective Organocatalysis and Yield Optimization

N-substituted proline and pyroglutamate derivatives have been successfully employed as organocatalysts in a variety of enantioselective reactions. The optimization of reaction conditions, including the choice of solvent, temperature, and catalyst loading, is crucial for achieving high yields and enantioselectivities.

For example, in asymmetric aldol reactions, proline-functionalized nanoparticles have been shown to exhibit high diastereoselective catalytic activity in aqueous media. nih.gov This highlights the potential for developing recyclable and environmentally benign catalytic systems based on proline derivatives.

The enantioselective synthesis of α-substituted glutamates and pyroglutamates via a cyclopropenimine-catalyzed Michael addition provides another example of how modifying the catalytic system can lead to high enantioselectivity. beilstein-journals.org In this case, the catalyst structure and the imine substituent were shown to have a significant impact on the outcome of the reaction.

| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Yield |

| Proline-functionalized nanoparticles | Aldol Reaction | High d.r. | High |

| Cyclopropenimine with pyroglutamate precursor | Michael Addition | up to 94% | Good |

| Bifunctional NHCs from L-pyroglutamic acid | Various | High | Good |

While specific data for L-Proline, 1-ethyl-5-oxo- as an organocatalyst is scarce, the established principles of N-substituted proline catalysis suggest that it could function as a stereodirecting catalyst, with the N-ethyl group influencing the steric environment of the transition state to favor the formation of one enantiomer over the other. Further research would be needed to fully explore and optimize its catalytic potential.

Utilization as Precursors for Complex Chemical Structures and Bioactive Molecules

The unique structural features of L-Proline, 1-ethyl-5-oxo- render it an attractive precursor for the synthesis of molecules with significant therapeutic potential. Its lactam ring can be selectively opened or modified, and the chiral center at the 5-position provides a foundation for creating stereochemically defined products. This is particularly crucial in the synthesis of pharmaceuticals where the biological activity is often dependent on the specific three-dimensional arrangement of atoms.

Detailed Research Findings

Research has demonstrated the utility of pyroglutamate derivatives, including the ethyl ester, in the synthesis of various bioactive compounds. While direct synthetic routes from L-Proline, 1-ethyl-5-oxo- are often part of proprietary industrial processes, the scientific literature provides strong evidence for its role as a key intermediate. For instance, the pyroglutamate scaffold is a core component of several nootropic agents, which are compounds that may enhance cognitive function.

One of the most well-known classes of nootropics is the racetam family, with Piracetam being a foundational member. The synthesis of Piracetam and its analogues often involves the use of 2-pyrrolidone, a closely related structure to the pyroglutamate core of L-Proline, 1-ethyl-5-oxo-. The synthesis typically proceeds by N-alkylation of the pyrrolidone ring followed by amidation to introduce the acetamide side chain. The ethyl group in L-Proline, 1-ethyl-5-oxo- can be envisioned as a starting point for the elaboration of the side chain necessary for the bioactivity of these cognitive enhancers.

Furthermore, the development of novel neuroprotective agents has leveraged the pyroglutamate structure. For example, a recently synthesized neuroprotective compound combines the pharmacophore of memantine, an Alzheimer's drug, with a pyroglutamate amide. This hybrid molecule has shown potential in protecting neuronal cells from damage. The synthesis of such molecules can utilize pyroglutamic acid esters as key intermediates for the amide bond formation.

The versatility of the pyroglutamate scaffold extends to the synthesis of various other bioactive molecules, including antifungal and anti-inflammatory agents. The ability to introduce diverse substituents onto the pyroglutamate ring allows for the creation of a library of compounds with a range of biological activities.

Below is a data table summarizing the role of the pyroglutamate scaffold, with L-Proline, 1-ethyl-5-oxo- as a representative precursor, in the synthesis of bioactive molecules.

| Bioactive Molecule Class | Representative Molecule | Role of Pyroglutamate Scaffold | Potential Synthetic Utility of L-Proline, 1-ethyl-5-oxo- |

| Nootropics (Cognitive Enhancers) | Piracetam | Core 2-oxopyrrolidine ring | Serves as a chiral precursor for the N-functionalized pyrrolidinone core. |

| Neuroprotective Agents | Memantine-Pyroglutamate Hybrid | Provides a key structural motif for receptor interaction. | Acts as a starting material for the introduction of the amide-linked pharmacophore. |

| Antifungal Agents | Various Experimental Compounds | Forms the central chiral scaffold for derivatization. | Enables the stereoselective synthesis of analogues with antifungal properties. |

| Anti-inflammatory Agents | Various Experimental Compounds | Provides a rigid framework for pharmacophore presentation. | Facilitates the construction of molecules with anti-inflammatory activity. |

Advanced Spectroscopic and Analytical Characterization Techniques for N Substituted 5 Oxo L Proline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including N-substituted 5-oxo-L-proline derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of L-Proline, 1-ethyl-5-oxo-, distinct signals are expected for each unique proton in the molecule. The ethyl group introduces a characteristic pattern: a quartet for the methylene (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons. The protons on the pyrrolidone ring will appear as complex multiplets due to their diastereotopic nature and spin-spin coupling with each other. The proton at the chiral center (C2) is also expected to give a distinct signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include those for the two carbonyl carbons (one from the lactam and one from the carboxylic acid, though in the ethyl ester form this would be an ester carbonyl), the carbons of the pyrrolidone ring, and the two carbons of the N-ethyl group. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons will appear significantly downfield due to their deshielded nature. Studies on related 5-substituted creatinines and other N-substituted heterocycles support the assignment of chemical shifts in such systems. nih.govresearchgate.net The analysis of ¹³C NMR spectra, sometimes enhanced by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the definitive count of all carbon atoms and their types (CH₃, CH₂, CH, C).

Two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to correlate proton and carbon signals, confirming the connectivity between atoms and solidifying the structural assignment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Proline, 1-ethyl-5-oxo- (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₂-CH₃ | ~3.4 (quartet) | ~35 |

| N-CH₂-CH₃ | ~1.2 (triplet) | ~14 |

| H2 (α-proton) | ~4.2 (multiplet) | ~58 |

| H3 (β-protons) | ~2.1-2.4 (multiplet) | ~30 |

| H4 (γ-protons) | ~2.5-2.7 (multiplet) | ~25 |

| C5 (Lactam C=O) | - | ~175 |

| C1' (Ester C=O) | - | ~172 |

Note: These are predicted values based on typical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For L-Proline, 1-ethyl-5-oxo-, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of its elemental composition.

When subjected to ionization in a mass spectrometer, the molecule will generate a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which corresponds to its molecular weight. For L-Proline, 1-ethyl-5-oxo- (Chemical Formula: C₇H₁₁NO₃), the expected exact mass is approximately 157.0739 g/mol .

The fragmentation of N-substituted 5-oxoproline derivatives under techniques like collision-induced dissociation (CID) provides valuable structural information. Studies on peptides with N-terminal glutamic acid, which readily cyclizes to a pyroglutamic acid residue, show characteristic fragmentation patterns. researchgate.netacs.orgnist.gov Common fragmentation pathways for pyroglutamic acid derivatives involve the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO). For the N-ethyl derivative, cleavage of the ethyl group and fragmentation of the pyrrolidone ring are expected.

Key fragmentation pathways can include:

Loss of the ethyl group (-CH₂CH₃).

Loss of carbon monoxide (-CO) from the lactam ring.

Cleavage of the pyrrolidone ring structure, leading to characteristic fragment ions.

These fragmentation patterns serve as a molecular fingerprint, helping to confirm the identity of the compound.

Table 2: Predicted Mass Spectrometry Fragments for L-Proline, 1-ethyl-5-oxo-

| m/z Value (Predicted) | Identity |

|---|---|

| 158.0817 | [M+H]⁺ (Protonated Molecule) |

| 129.0660 | [M+H - C₂H₅]⁺ (Loss of ethyl group) |

| 114.0555 | [M+H - CO₂]⁺ (Loss of carbon dioxide from carboxyl group) |

| 86.0606 | [Pyrrolidone ring fragment]⁺ |

Note: These fragments are predicted based on common fragmentation pathways for related compounds.

X-ray Crystallography for Solid-State Structure Determination and Chirality Assignment

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details. For chiral molecules like L-Proline, 1-ethyl-5-oxo-, X-ray crystallography can determine the absolute configuration of the stereocenter (the C2 position), confirming it as the 'L' or (S) enantiomer.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The crystal structure of the parent compound, pyroglutamic acid (5-oxoproline), has been determined, revealing a non-planar amide group and a structure stabilized by hydrogen bonds in the solid state. rsc.org Similarly, the crystal structures of other derivatives, such as N-butoxycarbonyl-5-oxo-L-proline ethyl ester, show a twisted conformation for the pyrrolidine (B122466) ring. nih.gov

For L-Proline, 1-ethyl-5-oxo-, a successful crystallographic analysis would yield precise coordinates for every atom in the crystal lattice. This data would confirm the covalent structure, provide insight into the solid-state conformation of the pyrrolidone ring and the orientation of the N-ethyl substituent, and describe the intermolecular interactions (like hydrogen bonding or van der Waals forces) that dictate the crystal packing.

Table 3: Typical Crystallographic Data Obtainable for a 5-Oxo-L-Proline Derivative

| Parameter | Description | Example Data (from a related structure) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a=8.14, b=8.86, c=9.32 |

| β (°) | The angle of the unit cell. | 116.5° |

| Z | The number of molecules in the unit cell. | 4 |

| Conformation | The spatial arrangement of the atoms. | Pyrrolidine ring in a twist conformation |

Note: Data is illustrative and based on the published crystal structure of pyroglutamic acid. rsc.org

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC)

Assessing the enantiomeric purity of a chiral compound is critical, particularly in pharmaceutical contexts. Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC), is the most common and reliable method for this purpose. It is used to separate enantiomers, allowing for their quantification and the determination of enantiomeric excess (ee).

There are two main strategies for separating enantiomers using HPLC:

Direct Separation: This involves using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus, separation.

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. L-Pyroglutamic acid itself has been used as a chiral labeling reagent to separate enantiomers of chiral amines. nih.gov These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.

For L-Proline, 1-ethyl-5-oxo-, a reverse-phase HPLC method using a suitable chiral column could be developed to separate the L- and D-enantiomers. sielc.com The method would be validated for linearity, precision, and accuracy to ensure reliable quantification of the enantiomeric purity. The detection is typically performed using an ultraviolet (UV) detector. The result is a chromatogram showing two separate peaks for the two enantiomers, the relative area of which is used to calculate the enantiomeric excess.

Table 4: Example HPLC Method Parameters for Chiral Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |

| Mobile Phase | Isocratic or gradient mixture of solvents (e.g., Hexane/Isopropanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at a specific wavelength (e.g., 210 nm) |

| Injection Volume | 5 - 20 µL |

Note: These are typical starting conditions that would require optimization for the specific compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to elucidate the electronic structure of L-Proline, 1-ethyl-5-oxo-, which is fundamental to understanding its reactivity. Methods like Density Functional Theory (DFT) are used to compute various molecular properties.

Key parameters derived from these calculations include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For related proline compounds, this gap has been analyzed to predict stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. These maps are vital for predicting how the molecule will interact with other chemical species, including biological targets.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions. For L-Proline, 1-ethyl-5-oxo-, this would involve examining the delocalization of electron density between the amide group within the pyrrolidone ring and the attached ethyl ester group.

Mulliken Charge Distribution: This analysis assigns partial charges to each atom in the molecule, which is essential for understanding electrostatic interactions and for parameterizing molecular mechanics force fields used in simulations. researchgate.net

Studies on related pyroglutamic acid and proline derivatives demonstrate that quantum chemical parameters can effectively predict molecular stability and reactivity. researchgate.net For instance, calculations on L-Proline complexes have shown how interactions can alter bond distances and angles compared to the isolated molecule. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance for L-Proline, 1-ethyl-5-oxo- |

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Charges | Describes intramolecular charge transfer and bonding interactions. |

| Dipole Moment | Indicates overall molecular polarity, influencing solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of L-Proline, 1-ethyl-5-oxo-, including its conformational flexibility and interactions with its environment, such as water. researchgate.netunimi.it These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

Recent work has focused on developing accurate polarizable force fields, such as the Drude force field, for pyroglutamate (B8496135) residues to better model their electronic properties and interactions in simulations. nih.gov Such advancements allow for more precise analysis of:

Conformational Ensembles: Characterizing the different shapes the molecule can adopt and their relative populations. Proline-containing peptides are known to sample unique conformational states, including the cis and trans isomers of the peptide bond, a feature that can be explored with advanced simulation techniques like Gaussian accelerated molecular dynamics. nih.gov

Solvation and Hydration: Analyzing the structure of the hydration shell around the molecule and calculating properties like the radial distribution function to understand how it interacts with water molecules. unimi.it

Intermolecular Interactions: Simulating the molecule's interaction with other solutes or within larger systems, which is crucial for understanding its behavior in complex biological environments.

Molecular Docking Studies for Ligand-Target Binding Interactions (e.g., Enzyme Active Sites, Receptor Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.comnih.gov This method is widely used in drug discovery to predict how a ligand, such as L-Proline, 1-ethyl-5-oxo-, might bind to the active site of an enzyme or a receptor binding pocket. researchgate.netmdpi.com

Docking studies involving the 5-oxo-proline scaffold have been successfully used to gain insights into ligand-receptor interactions. For example, a study on new 1,3-diaryl-5-oxo-proline derivatives identified a selective ligand for the human endothelin A receptor (ETAR). mdpi.comresearchgate.netnih.gov The docking analysis revealed key structural elements required for affinity and selectivity, providing a model for how the 5-oxo-proline core orients itself within the receptor's binding site. mdpi.comresearchgate.net

The general process for a docking study with L-Proline, 1-ethyl-5-oxo- would involve:

Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).

Generating a 3D conformation of L-Proline, 1-ethyl-5-oxo-.

Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the target's binding site.

Scoring the resulting poses based on a scoring function that estimates the binding affinity, often reported as a binding energy value.

These studies can identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-target complex, guiding the design of more potent and selective molecules. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govscienceforecastoa.comwikipedia.org The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the changes in their biological activities. nih.gov

For a series of derivatives based on the L-Proline, 1-ethyl-5-oxo- scaffold, a QSAR study would involve:

Synthesizing and testing a library of related compounds for a specific biological activity.

Calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule, including electronic (e.g., partial charges), hydrophobic (e.g., LogP), and steric (e.g., molar refractivity) properties. nih.gov

Using statistical methods, such as multiple linear regression (MLR) or machine learning techniques like artificial neural networks (ANN), to build a mathematical equation that correlates the descriptors with the observed biological activity. semanticscholar.org

While a specific QSAR model for L-Proline, 1-ethyl-5-oxo- is not detailed in the literature, qualitative SAR studies have been performed on libraries of pyroglutamate derivatives, identifying compounds with potent antibacterial activity. researchgate.net Such studies help to understand which parts of the molecule are most important for its activity and provide a rational basis for designing new compounds with improved properties. nih.govresearchgate.net

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Example | Information Provided |

| Electronic | Dipole Moment, Atomic Charges | Describes charge distribution and electrostatic interactions. |

| Hydrophobic | LogP | Quantifies lipophilicity, affecting membrane permeability. |

| Steric | Molar Refractivity (MR), Molecular Volume | Relates to the size and shape of the molecule, influencing binding site fit. |

| Topological | Connectivity Indices | Encodes information about the branching and structure of the molecular skeleton. |

Theoretical Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, including the identification of transient species like transition states. wikipedia.org Transition state theory explains reaction rates by assuming a quasi-equilibrium between reactants and an activated complex (the transition state). libretexts.orgyoutube.combritannica.com The energy required to reach this state is the activation energy, which is a primary determinant of the reaction rate. youtube.comwuxiapptec.com

For L-Proline, 1-ethyl-5-oxo-, theoretical analysis can be applied to understand its formation and reactivity. A relevant reaction is the intramolecular cyclization of glutamic acid derivatives to form the pyroglutamate ring, a reaction that can occur under certain conditions. researchgate.net Computational methods can model this reaction pathway:

Potential Energy Surface (PES) Mapping: Calculations are performed to map the energy of the system as the reactants are converted into products.

Transition State (TS) Searching: Algorithms are used to locate the saddle point on the PES, which corresponds to the transition state. libretexts.org The structure and energy of the TS provide critical insights into the reaction mechanism.

Activation Energy Calculation: The energy difference between the reactants and the transition state is calculated to predict the reaction rate.

Furthermore, L-proline itself is a well-known organocatalyst. researchgate.net Theoretical studies of proline-catalyzed reactions have elucidated the role of key intermediates, such as enamines and oxazolidinones, and have calculated the activation barriers for rate-limiting steps. researchgate.netbeilstein-journals.org These mechanistic insights into the reactivity of the proline scaffold are transferable to understanding potential reactions involving its derivatives, like L-Proline, 1-ethyl-5-oxo-.

Derivatives and Analogs of N Ethyl 5 Oxo L Proline in Academic Research

Synthesis and Investigation of Related N-Substituted 5-Oxo-Proline Compounds

The synthesis of N-substituted 5-oxo-proline derivatives is a cornerstone of research into this class of molecules. The parent compound, pyroglutamic acid, is a readily available chiral starting material derived from L-glutamic acid. wikipedia.org Various synthetic strategies have been developed to introduce a wide range of substituents onto the nitrogen atom and at other positions of the pyrrolidone ring, leading to extensive libraries of analogs for academic investigation.

One common approach involves the direct N-alkylation or N-arylation of pyroglutamic acid or its esters. For instance, methyl N-(4-nitrobenzyl)pyroglutamate can be synthesized from methyl N-trimethylsilylpyroglutamate. researchgate.net More complex N-substituted derivatives, such as 1,3-diaryl-5-oxo-prolines, have been synthesized as part of investigations into potential endothelin receptor ligands. nih.gov The synthesis of these compounds can involve multi-step sequences, such as the reaction of an N-substituted propynamide with a bromo-propanedioic acid ester, followed by hydrolysis. nih.gov

Functionalization at other positions of the 5-oxoproline ring is also an active area of research. For example, L-proline-catalyzed asymmetric functionalization at the C-4 position of (2S)-5-oxoproline methyl ester has been reported as an environmentally friendly and cost-effective method to produce 4-substituted pyroglutamates. eurekaselect.com These 4-substituted derivatives are valuable intermediates for synthesizing bioactive molecules and natural products. eurekaselect.com Additionally, research has focused on synthesizing 4-amino-substituted 5-oxoproline amides and peptides to study their potential biological activities, such as antiplatelet and antithrombotic effects. mdpi.comnih.gov

The investigation of these synthesized compounds involves a variety of analytical techniques to confirm their structure and purity, including NMR spectroscopy, mass spectrometry, and elemental analysis. nih.govmdpi.com Once synthesized and characterized, these derivatives serve as tools for exploring diverse areas of chemical biology and medicinal chemistry.

| Derivative Class | Synthetic Approach | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1-[(N-Acetylarylamino)methyl]pyroglutamic acid derivatives | Reaction of trimethylsilyl variations of pyroglutamic acid. | N,O-bis-TMS pyroglutamic acid, aldehydes, TfOH. | researchgate.net |

| (±)-Trans 1,3-substituted-5-oxo-prolines | Hydrolysis of corresponding ester precursors. | Aqueous NaOH, ethanol, reflux. | nih.gov |

| 4-Amino-1-aryl-5-oxoprolines | Multi-step synthesis followed by peptide coupling or amide formation. | Boc2O for protection, TFA for deprotection. | mdpi.com |

| 4-Substituted-(2S)-5-oxo-prolinates | Organocatalytic asymmetric functionalization at C-4. | L-proline catalyst, room temperature. | eurekaselect.com |

Structure-Activity Relationship (SAR) Studies of N-Substituted 5-Oxo-Proline Analogs and Their Binding Specificity

Structure-activity relationship (SAR) studies are pivotal for understanding how the chemical structure of N-substituted 5-oxo-proline analogs influences their interaction with biological targets. By systematically modifying the structure of a lead compound and evaluating the corresponding changes in biological activity, researchers can identify key molecular features responsible for binding and efficacy.

For example, in the development of endothelin receptor (ETR) antagonists, SAR studies on 1,3-diaryl-5-oxo-proline derivatives revealed that a common scaffold for many active compounds consists of two aromatic portions and a carboxylic acid function, which must be appropriately oriented in space. nih.gov The presence of electron-donating groups on the aromatic rings generally enhances receptor binding. nih.gov Further modifications, such as adding a tri-substituted benzyl group at the nitrogen atom of the pyrrolidine (B122466) ring, have been explored to gather more detailed information on receptor-ligand interactions. nih.gov

In a different context, SAR studies of proline analogs as inhibitors of proline dehydrogenase (PRODH), an enzyme implicated in cancer cell metabolism, have provided valuable insights. nih.gov These studies showed that the carboxylate group is a critical feature for inhibition. nih.gov Alterations to the ring structure, such as removing the ring oxygen atom or expanding the ring to a six-membered one, significantly diminish inhibitory activity. nih.gov This highlights the high degree of specificity of the enzyme's active site for the five-membered ring structure of proline and its close analogs.

Systematic SAR analyses have also been performed on substituted benzylproline derivatives targeting the glutamine transporter ASCT2. researchgate.net These studies found that the apparent binding affinity increased with greater hydrophobicity of the side chain, while specific interactions with particular positions on the phenyl ring were not observed, suggesting that bulk and hydrophobicity are the primary drivers of affinity for this series of compounds. researchgate.net

| Biological Target | Compound Series | Key SAR Findings | Reference |

|---|---|---|---|

| Endothelin Receptors (ETRs) | 1,3-Diaryl-5-oxo-prolines | Two aromatic groups and a carboxylic acid are crucial. Electron-donating groups on aryl rings enhance binding. | nih.gov |

| Proline Dehydrogenase (PRODH) | Proline Analogs | Carboxylate group is essential. A five-membered ring is strongly preferred over six-membered rings or those lacking the ring oxygen. | nih.gov |

| Glutamine Transporter ASCT2 | Substituted Benzylprolines | Binding affinity increases with increasing hydrophobicity of the side chain. | researchgate.net |

| Platelet Aggregation (Collagen-induced) | Amides of N-substituted 5-oxoprolines | Specific N-aryl and C-4 amino substitutions lead to potent antiplatelet and antithrombotic activity. | mdpi.com |

Rational Design of Novel Analogs for Specific Academic Applications and Mechanistic Probes

The insights gained from synthetic investigations and SAR studies enable the rational design of novel N-substituted 5-oxo-proline analogs for specific academic purposes. These purposes include their use as mechanistic probes to elucidate biological pathways, as selective ligands for receptor characterization, or as starting points for drug discovery campaigns.

Rational design often employs computational methods alongside chemical synthesis and biological evaluation. mdpi.com For example, starting from a known inhibitor or a fragment identified through screening, researchers can design new analogs with improved properties such as higher affinity, greater selectivity, or better solubility. In one study, a crystallographic fragment screen was used as a starting point to rationally design a novel small molecule tubulin inhibitor through just two rounds of chemical synthesis. nih.gov This approach involved designing derivatives with different bulky groups and linker lengths to exploit a specific hydrophobic cavity in the target protein. nih.gov

The design of novel analogs can also be aimed at creating tools for studying enzyme mechanisms or cellular transport processes. For instance, by synthesizing a series of 1,3-diaryl-5-oxo-proline derivatives with specific substitutions, researchers aimed to obtain more detailed information on the interactions between these ligands and the endothelin receptor. nih.gov Similarly, the synthesis and evaluation of new biphalin analogues, which are opioid peptide agonists, with different non-hydrazine linkers were conducted to explore how the linker structure affects binding affinity and bioactivity at opioid receptors. nih.gov

Furthermore, the design of dual-target inhibitors, where a single molecule is engineered to interact with two different biological targets, represents an advanced application of rational design. This strategy has been applied in cancer research, for example, by designing molecules that inhibit both Bcr-Abl kinase and histone deacetylase (HDAC). rsc.org This approach, guided by an understanding of the pharmacophores for each target, can be applied to the 5-oxoproline scaffold to create novel multifunctional chemical probes.

| Design Strategy | Objective/Application | Example Approach | Reference |

|---|---|---|---|

| Fragment-Based Design | Develop novel tubulin inhibitors. | Utilize crystallographic fragment screening data to design molecules that exploit a hydrophobic cavity in α-tubulin. | nih.gov |

| Pharmacophore Elucidation | Probe receptor-ligand interactions. | Synthesize analogs with systematic variations (e.g., tri-substituted benzyl groups) to map key interaction points with the endothelin receptor. | nih.gov |

| Linker Modification | Optimize binding and activity of peptide analogs. | Replace the hydrazine linker in biphalin with various non-hydrazine linkers to study effects on opioid receptor affinity. | nih.gov |

| Dual-Target Inhibition | Create potential anticancer therapeutics. | Combine the pharmacophoric features of Bcr-Abl and HDAC inhibitors into a single molecule. | rsc.org |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes for N-Ethyl-5-Oxo-L-Proline and Analogs

The pursuit of environmentally benign and efficient methods for synthesizing N-ethyl-5-oxo-L-proline and its analogs is a key focus of current research. Traditional synthetic pathways are being re-evaluated in favor of more sustainable alternatives that minimize waste and energy consumption. A significant area of exploration is the use of biocatalysis, employing enzymes to facilitate the synthesis under mild conditions with high selectivity. Additionally, the principles of green chemistry are being applied through the investigation of renewable starting materials and the development of atom-economical reaction cascades. Flow chemistry is also emerging as a powerful tool, offering precise control over reaction parameters and enabling safer, more scalable production.

| Synthetic Strategy | Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |

| Green Chemistry | Utilization of renewable resources, waste minimization. |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

Exploration of Advanced Catalytic Systems Utilizing Proline Derivatives

The inherent chirality and structural rigidity of the proline scaffold have made its derivatives, including N-ethyl-5-oxo-L-proline, valuable in asymmetric catalysis. Future research is geared towards the design and synthesis of more sophisticated catalytic systems with enhanced activity, enantioselectivity, and substrate scope. One promising avenue is the immobilization of these proline-based catalysts onto solid supports, such as polymers or nanoparticles. This heterogenization facilitates catalyst recovery and recycling, a critical aspect for industrial applications. Furthermore, the development of multifunctional catalysts, where the proline derivative is integrated with other catalytic moieties, is being explored to achieve novel and tandem transformations.

Deeper Mechanistic Insights into Biological Interactions and Pathways

A comprehensive understanding of the biological roles and mechanisms of action of N-ethyl-5-oxo-L-proline is a significant area for future investigation. Advanced analytical techniques are being employed to elucidate its interactions with biomolecules, such as proteins and nucleic acids. Researchers are keen to unravel the specific metabolic pathways in which this compound may be involved, including its biosynthesis and degradation. Such mechanistic studies are fundamental to uncovering its potential physiological functions and its role in cellular processes.

Integration of N-Ethyl-5-Oxo-L-Proline Derivatives in Materials Science and Biotechnology

The unique physicochemical properties of N-ethyl-5-oxo-L-proline derivatives are being harnessed for the creation of novel materials and biotechnological tools. In materials science, these compounds are being investigated as chiral building blocks for the synthesis of advanced polymers and functional materials with tailored optical and recognition properties. In the realm of biotechnology, their constrained cyclic structure makes them attractive scaffolds for the design of peptidomimetics and other bioactive molecules with enhanced stability and specific binding affinities. Their incorporation into biosensors and drug delivery systems is also an active area of research.

Q & A

Basic: What are the recommended synthetic routes for L-Proline, 1-ethyl-5-oxo-, and how can purity be validated?

Methodological Answer:

L-Proline, 1-ethyl-5-oxo- (methyl 5-oxo-L-prolinate) is typically synthesized via esterification of 5-oxo-L-proline using methanol under acidic catalysis or via transesterification. Key steps include:

- Reaction Optimization : Adjust molar ratios (e.g., L-proline:ethylating agent) and temperature (40–60°C) to maximize yield .

- Purification : Use reverse-phase HPLC or recrystallization. Validate purity via NMR (e.g., absence of residual solvent peaks in H NMR) and high-resolution mass spectrometry (HRMS) .

- Purity Criteria : ≥95% purity by HPLC with UV detection at 210 nm, as per ICH guidelines for analytical validation .

Basic: Which analytical techniques are critical for structural elucidation of L-Proline, 1-ethyl-5-oxo-?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester group (e.g., methyl ester resonance at ~3.6 ppm) and pyrrolidone ring integrity .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H] at m/z 144.066) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration confirmation, though this requires high-quality single crystals .

- FT-IR : Identify carbonyl stretches (C=O at ~1740 cm for ester; 1680 cm for 5-oxo group) .

Advanced: How do conflicting reports on L-proline transporter specificity in Trypanosoma cruzi inform experimental design for studying L-Proline derivatives?

Methodological Answer:

Evidence identifies two proline transport systems in T. cruzi (System A: = 310 µM; System B: = 1360 µM) with overlapping substrate specificities . To resolve contradictions:

- Competitive Inhibition Assays : Test uptake of radiolabeled L-proline in the presence of competing amino acids (e.g., L-alanine, L-cysteine) .

- Heterologous Expression : Clone putative transporter genes (e.g., TbAAT family) into Xenopus oocytes or yeast to isolate substrate specificity .

- Metabolic Profiling : Use C-labeled L-proline derivatives and track incorporation into metabolites via LC-MS/NMR under varying glucose conditions .

Advanced: What experimental strategies can elucidate the regulatory effects of glucose on L-Proline, 1-ethyl-5-oxo- metabolism?

Methodological Answer:

In Trypanosoma brucei, glucose suppresses L-proline catabolism by redirecting carbon flux . To study this:

- Carbon Source Modulation : Culture cells in media with 0–10 mM glucose and quantify L-proline consumption via HPLC .

- Enzyme Activity Assays : Measure proline dehydrogenase (PRODH) and Δ-pyrroline-5-carboxylate dehydrogenase activities under glucose-rich vs. depleted conditions .

- RNAi Knockdowns : Target glucose transporters (e.g., THT1) to dissect signaling pathways influencing proline metabolism .

Basic: What hypotheses exist regarding the biological roles of 5-oxo-L-proline derivatives, and how can they be tested?

Methodological Answer:

Hypotheses include roles in oxidative stress response (e.g., as antioxidants) or signaling (e.g., modulating ion channels). Testing strategies:

- Gene Knockout Models : Delete 5-oxo-proline reductase in model organisms (e.g., Leishmania) and assess growth under oxidative stress .

- Metabolomic Profiling : Use C-tracing to map 5-oxo-proline incorporation into glutathione or ATP .

- Electrophysiology : Patch-clamp studies to evaluate effects on neuronal ion channels .

Advanced: How can enzyme kinetics studies be designed to assess L-Proline, 1-ethyl-5-oxo- metabolism?

Methodological Answer:

- Substrate Saturation Curves : Measure initial reaction rates (e.g., via NADH depletion at 340 nm) at varying substrate concentrations (0.1–10 × ) .

- Inhibitor Screening : Test competitive (e.g., L-glutamate) vs. non-competitive inhibitors (e.g., malonate) using Dixon plots .

- Temperature/PH Dependence : Optimize assay conditions (e.g., pH 7.4, 37°C) and calculate activation energy () via Arrhenius plots .

Basic: What best practices ensure reproducibility in studies involving L-Proline, 1-ethyl-5-oxo-?

Methodological Answer:

- Detailed Protocols : Report exact reaction conditions (e.g., solvent, catalyst), purification steps, and instrument parameters (e.g., NMR pulse sequences) .

- Data Sharing : Deposit raw NMR/MS files in repositories (e.g., Zenodo) and provide accession numbers .

- Positive Controls : Include known substrates/inhibitors (e.g., L-alanine for transport assays) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.